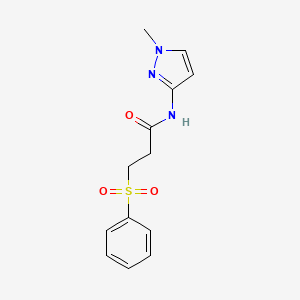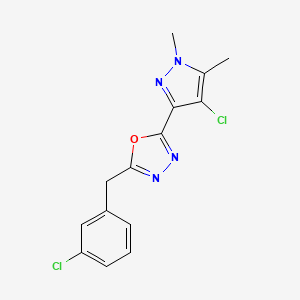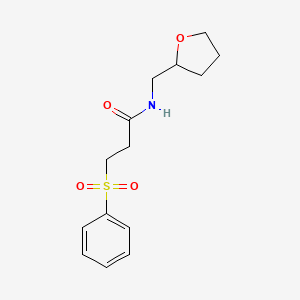
N-(1-methyl-1H-pyrazol-3-yl)-3-(phenylsulfonyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-methyl-1H-pyrazol-3-yl)-3-(phenylsulfonyl)propanamide is a synthetic organic compound that features a pyrazole ring substituted with a methyl group, a phenylsulfonyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-1H-pyrazol-3-yl)-3-(phenylsulfonyl)propanamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the methyl group: Methylation of the pyrazole ring can be carried out using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Sulfonylation: The phenylsulfonyl group can be introduced by reacting the methylated pyrazole with phenylsulfonyl chloride in the presence of a base like triethylamine.
Amidation: The final step involves the reaction of the sulfonylated pyrazole with a suitable amine or amide precursor to form the propanamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(1-methyl-1H-pyrazol-3-yl)-3-(phenylsulfonyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-(1-methyl-1H-pyrazol-3-yl)-3-(phenylsulfonyl)propanamide has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Pharmaceuticals: Investigation of its pharmacokinetic and pharmacodynamic properties for therapeutic applications.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Examination of its effects on biological systems, including its potential as an enzyme inhibitor or modulator.
Mechanism of Action
The mechanism of action of N-(1-methyl-1H-pyrazol-3-yl)-3-(phenylsulfonyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to active sites: Inhibiting or modulating enzyme activity.
Interacting with receptors: Modulating signal transduction pathways.
Altering cellular processes: Affecting gene expression or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- N-(1-methyl-1H-pyrazol-3-yl)-3-(phenylsulfonyl)acetamide
- N-(1-methyl-1H-pyrazol-3-yl)-3-(phenylsulfonyl)butanamide
- N-(1-methyl-1H-pyrazol-3-yl)-3-(phenylsulfonyl)pentanamide
Uniqueness
N-(1-methyl-1H-pyrazol-3-yl)-3-(phenylsulfonyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H15N3O3S |
|---|---|
Molecular Weight |
293.34 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-N-(1-methylpyrazol-3-yl)propanamide |
InChI |
InChI=1S/C13H15N3O3S/c1-16-9-7-12(15-16)14-13(17)8-10-20(18,19)11-5-3-2-4-6-11/h2-7,9H,8,10H2,1H3,(H,14,15,17) |
InChI Key |
UZDBDKGNINQBOU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)CCS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-6-cyclopropyl-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10937333.png)

![2-{5-[(3-Methyl-4-nitrophenoxy)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10937351.png)

![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-(4-methoxyphenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10937364.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-1-carbothioamide](/img/structure/B10937373.png)
![methyl 1-{[(4-{[(E)-{5-[(3,5-dimethylphenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B10937378.png)
![6-cyclopropyl-3-(4-methoxyphenyl)-N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10937379.png)
![3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-cyclohexylpropanamide](/img/structure/B10937393.png)
![2-[2-(4-Chlorophenyl)cyclopropyl]-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10937397.png)
![N-[4-(difluoromethoxy)phenyl]-2-{[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B10937402.png)
![2-[(3,5-dimethyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B10937419.png)
![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10937426.png)

